4-acetyl-N-methylbenzenesulfonamide
Overview
Description
4-acetyl-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis :
- A study by Souza et al. (2018) involved synthesizing a new allylsulfonamide via a four-step process and characterizing its molecular structure using high-resolution mass spectrometry, infrared, NMR spectroscopic techniques, and X-ray crystallography. This emphasizes the compound's utility in structural chemistry and molecular characterization (Souza et al., 2018).
Antimicrobial and Antiproliferative Applications :
- A study by Abd El-Gilil (2019) focused on synthesizing N-ethyl-N-methylbenzenesulfonamide derivatives, which demonstrated significant cytotoxic activity against human cell lines and antimicrobial properties. This underscores the compound's potential in developing new antimicrobial and antiproliferative agents (Abd El-Gilil, 2019).
Alzheimer’s Disease Therapeutics :
- Research by Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, which showed significant inhibitory activity against acetylcholinesterase, a key target in Alzheimer’s disease treatment. This highlights the compound's relevance in developing novel therapeutic agents for Alzheimer's disease (Abbasi et al., 2018).
HIV-1 Infection Prevention :
- Cheng De-ju (2015) explored the use of methylbenzenesulfonamide in synthesizing small molecular antagonists for the prevention of HIV-1 infection. This research contributes to the development of new drugs targeting HIV-1 (Cheng De-ju, 2015).
Anti-Inflammatory Agents :
- Mahdi (2008, 2017) conducted a study on aminobenzensulfonamides derivatives of mefenamic acid, revealing their potential as anti-inflammatory agents. This study indicates the compound's application in the field of nonsteroidal anti-inflammatory drugs (NSAIDs) (Mahdi, 2008) (Mahdi, 2017).
Structural Characterization :
- Mague et al. (2014) characterized the crystal structure of a compound involving 4-methylbenzenesulfonamide, highlighting its role in the study of molecular interactions and crystallography (Mague et al., 2014).
Safety and Hazards
The safety information for 4-acetyl-N-methylbenzenesulfonamide indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
Sulfonamides, a group of compounds to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play crucial roles in various biochemical processes in the body.
Mode of Action
Sulfonamides generally act by inhibiting enzymes essential for the growth and multiplication of bacteria . They are structural analogs of para-aminobenzoic acid (PABA), a substrate required by bacteria for the synthesis of folic acid. By competitively inhibiting the enzyme involved in the conversion of PABA to folic acid, sulfonamides prevent bacterial growth .
Biochemical Pathways
As a sulfonamide, it is likely to interfere with the folic acid synthesis pathway in bacteria, leading to their inability to synthesize dna, rna, and proteins, which are vital for their growth and multiplication .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally, widely distributed in the body, metabolized in the liver (often by acetylation), and excreted in the urine .
Result of Action
As a sulfonamide, its antibacterial action results in the inhibition of bacterial growth and multiplication .
Properties
IUPAC Name |
4-acetyl-N-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)8-3-5-9(6-4-8)14(12,13)10-2/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYNQWDHBPWEMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366407 | |
Record name | 4-ACETYL-N-METHYLBENZENE-1-SULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68793-19-1 | |
Record name | 4-ACETYL-N-METHYLBENZENE-1-SULFONAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-acetyl-N-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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